4-(4-Nitropyridin-3-yl)morpholine
Overview
Description
4-(4-Nitropyridin-3-yl)morpholine is a chemical compound characterized by a morpholine ring attached to a nitropyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitropyridin-3-yl)morpholine typically involves a multi-step process. One common method starts with the nitration of pyridine N-oxide using nitric acid and sulfuric acid to produce 4-nitropyridine N-oxide. This intermediate is then reacted with phosphorus trichloride to yield 4-nitropyridine . The final step involves the nucleophilic substitution of 4-nitropyridine with morpholine under suitable conditions .
Industrial Production Methods
In industrial settings, continuous flow synthesis is often employed to minimize the accumulation of potentially explosive intermediates. This method allows for safer scale-up and more efficient production of 4-nitropyridine, which can then be converted to this compound .
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitropyridin-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic aromatic substitution reactions typically require a strong base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Reduction: The major product is 4-(4-Aminopyridin-3-yl)morpholine.
Substitution: Depending on the substituent, various derivatives of this compound can be formed.
Scientific Research Applications
4-(4-Nitropyridin-3-yl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Nitropyridin-3-yl)morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenyl)morpholine: Similar in structure but with a phenyl ring instead of a pyridine ring.
4-(3-Bromo-5-nitropyridin-2-yl)morpholine: Contains a bromine atom and a different substitution pattern on the pyridine ring.
4-(5-([1,4′-bipiperidin]-1′-yl)-1,3,4-thiadiazol-2-yl)-2-(pyridin-2-yl)morpholine: A more complex structure with additional functional groups.
Uniqueness
4-(4-Nitropyridin-3-yl)morpholine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-(4-nitropyridin-3-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c13-12(14)8-1-2-10-7-9(8)11-3-5-15-6-4-11/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POBLYWGGUODRRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CN=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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